REACTION_CXSMILES
|
C1(NC2CCCCC2)CCCCC1.C1(NC2CCCCC2)CCCCC1.[SH:27][CH2:28][CH2:29][C:30]([N:32]1[C:41]2[C:36](=[CH:37][CH:38]=[CH:39][CH:40]=2)[CH2:35][CH2:34][CH:33]1[C:42]([OH:44])=[O:43])=[O:31].C(#N)C.Cl>CC(C)=O.CC(O)C>[SH:27][CH2:28][CH2:29][C:30]([N:32]1[C:41]2[C:36](=[CH:37][CH:38]=[CH:39][CH:40]=2)[CH2:35][CH2:34][CH:33]1[C:42]([OH:44])=[O:43])=[O:31] |f:1.2|
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)NC1CCCCC1
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Name
|
(±)-1,2,3,4-tetrahydro-1-(3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid dicyclohexylamine salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)NC1CCCCC1.SCCC(=O)N1C(CCC2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
salt
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
this mixture was cooled to 5°
|
Type
|
FILTRATION
|
Details
|
The resulting dicyclohexylamine hydrochloride was filtered
|
Type
|
WASH
|
Details
|
washed twice with 2-propanol
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate and washings were concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with carbon tetrachloride
|
Name
|
(±)-1,2,3,4-tetrahydro-1-(3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid
|
Type
|
product
|
Smiles
|
SCCC(=O)N1C(CCC2=CC=CC=C12)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |